molecular formula C16H16N2O2 B2833215 N-(cyclopropylmethyl)-5-formyl-N-phenyl-1H-pyrrole-2-carboxamide CAS No. 1808528-69-9

N-(cyclopropylmethyl)-5-formyl-N-phenyl-1H-pyrrole-2-carboxamide

Cat. No.: B2833215
CAS No.: 1808528-69-9
M. Wt: 268.316
InChI Key: SXTTUSGMYNVVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-5-formyl-N-phenyl-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropylmethyl group, a formyl group, and a phenyl group attached to a pyrrole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5-formyl-N-phenyl-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as DMF and POCl3.

    Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the pyrrole nitrogen with cyclopropylmethyl bromide in the presence of a base like sodium hydride.

    N-Phenyl Substitution: The final step is the acylation of the pyrrole with phenyl isocyanate to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: N-(cyclopropylmethyl)-5-carboxy-N-phenyl-1H-pyrrole-2-carboxamide.

    Reduction: N-(cyclopropylmethyl)-5-hydroxymethyl-N-phenyl-1H-pyrrole-2-carboxamide.

    Substitution: N-(cyclopropylmethyl)-5-formyl-N-(4-nitrophenyl)-1H-pyrrole-2-carboxamide.

Scientific Research Applications

Chemistry

In chemistry, N-(cyclopropylmethyl)-5-formyl-N-phenyl-1H-pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes, influencing their activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-formyl-N-phenyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The cyclopropylmethyl and phenyl groups may enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-N-phenyl-1H-pyrrole-2-carboxamide: Lacks the formyl group, which may reduce its reactivity.

    N-(cyclopropylmethyl)-5-methyl-N-phenyl-1H-pyrrole-2-carboxamide: Contains a methyl group instead of a formyl group, altering its chemical properties.

    N-(cyclopropylmethyl)-5-formyl-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide: Substituted with a methoxy group on the phenyl ring, which may affect its electronic properties.

Uniqueness

N-(cyclopropylmethyl)-5-formyl-N-phenyl-1H-pyrrole-2-carboxamide is unique due to the presence of both a formyl group and a cyclopropylmethyl group, which confer distinct reactivity and binding properties. These features make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(cyclopropylmethyl)-5-formyl-N-phenyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-11-13-8-9-15(17-13)16(20)18(10-12-6-7-12)14-4-2-1-3-5-14/h1-5,8-9,11-12,17H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTTUSGMYNVVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(C2=CC=CC=C2)C(=O)C3=CC=C(N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.